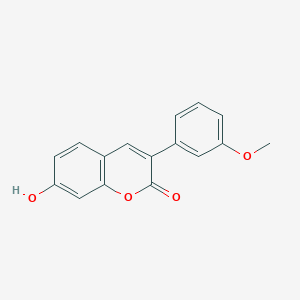

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-3-(3-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(7-13)14-8-11-5-6-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWCJEVIJWQBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Resorcinol reacts with ethyl 3-methoxyphenylacetoacetate in the presence of concentrated sulfuric acid as a catalyst. The mechanism proceeds via initial protonation of the carbonyl oxygen, followed by electrophilic attack on the resorcinol aromatic ring. Cyclization and subsequent dehydration yield the coumarin core.

Table 1: Traditional Pechmann Condensation Parameters

Limitations and Modifications

While effective, traditional methods face challenges such as prolonged reaction times, corrosive acidic conditions, and moderate yields. Modifications include substituting sulfuric acid with Lewis acids (e.g., ZnCl₂) or solid acid catalysts to improve selectivity.

Green Chemistry Approaches Using Biogenic Catalysts

Recent advances prioritize sustainability, exemplified by the use of biogenic zinc oxide nanoparticles (ZnO NPs) to catalyze coumarin synthesis under aqueous conditions.

Synthesis with ZnO Nanoparticles

Biogenic ZnO NPs, derived from plant extracts, facilitate a solvent-free Pechmann reaction at room temperature. The protocol involves:

-

Catalyst Preparation : ZnO NPs synthesized via reduction of zinc acetate using Moringa oleifera leaf extract.

-

Reaction Setup : Resorcinol (10 mmol), ethyl 3-methoxyphenylacetoacetate (10 mmol), and ZnO NPs (5 mol%) stirred in water.

-

Isolation : Filtration and recrystallization from ethanol yield the pure product.

Table 2: Green Synthesis Performance Metrics

Mechanistic Insights

ZnO NPs act as Lewis acid catalysts, polarizing the carbonyl group of the β-keto ester and activating the resorcinol ring for electrophilic substitution. The aqueous medium minimizes side reactions, enhancing regioselectivity.

Industrial-Scale Production Considerations

Scaling up coumarin synthesis requires optimizing cost, safety, and environmental impact.

Process Intensification Strategies

-

Continuous Flow Reactors : Reduce batch variability and improve heat management.

-

Catalyst Immobilization : Silica-supported H₂SO₄ or ZnO NPs enable catalyst recovery.

-

Solvent Recycling : Ethanol recovery systems cut waste and costs.

Challenges in Industrialization

-

Purity Requirements : Chromatography or recrystallization steps add complexity.

-

Regulatory Compliance : Handling concentrated acids demands stringent safety protocols.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Halogenating agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

7-Hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, possess anticancer properties. A study demonstrated that various coumarins can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . The specific structure of this compound contributes to its effectiveness in targeting cancer cell lines.

Antioxidant Properties

The compound is noted for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Biological Assays

The compound serves as a valuable tool in biological research, particularly in the development of fluorescent probes.

Fluorescent Probes for Binding Studies

A recent study highlighted the use of 7-hydroxycoumarin derivatives as fluorescent probes for studying the binding interactions of macrophage migration inhibitory factor (MIF). The derivative was synthesized to improve binding affinity and fluorescence properties, allowing for sensitive detection in competitive binding assays . The findings suggest that such probes can facilitate the understanding of MIF's role in various pathological conditions.

Cell-Based Assays

In addition to its use as a fluorescent probe, this compound has been utilized in cell-based assays to evaluate its effects on cell proliferation and signaling pathways. The compound's ability to interfere with MIF-induced ERK phosphorylation indicates its potential as a therapeutic agent in conditions where MIF plays a critical role .

Synthetic Methodologies

The synthesis of this compound has been explored using various methodologies that enhance yield and purity.

Copper-Catalyzed Reactions

Recent advancements have shown that copper-catalyzed aerobic oxidative cascade reactions can effectively synthesize coumarin derivatives. This method allows for the formation of complex structures with high efficiency and selectivity under mild conditions . Such synthetic routes are crucial for producing compounds with desirable pharmacological profiles.

Green Chemistry Approaches

The application of green chemistry principles in synthesizing this compound is gaining traction. Utilizing environmentally friendly solvents and reagents not only reduces waste but also enhances the sustainability of the synthesis process .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The specific pathways involved can vary depending on the particular application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Findings :

- The benzothiazole-substituted coumarin () demonstrates high selectivity for Cu²+ due to sulfur and nitrogen donor atoms, which enhance metal coordination.

- Macrocyclic ligands (e.g., crown ethers) outperform coumarins in pH range and longevity but require complex synthesis .

Antileishmanial Activity:

Key Findings :

- Epoxide and furyl substituents enhance antileishmanial activity, likely through improved membrane permeability or target binding. The 3-methoxyphenyl group’s role in antiparasitic activity remains unexplored .

Cytotoxicity Against Lung Cancer Cells:

Key Findings :

- Basic side chains (e.g., dimethylaminoethoxy) enhance cytotoxicity and selectivity for cancer cells. The 3-methoxyphenyl group’s electron-donating properties may reduce reactivity compared to electron-withdrawing groups in cytotoxic analogues .

Structural Modifications and Physicochemical Properties

Substituent effects on spectral and physical properties:

Key Findings :

- Methoxy and hydroxy groups improve solubility in polar solvents, whereas aromatic substituents (e.g., trimethoxyphenyl) enhance stability in hydrophobic environments .

Q & A

Q. How does microwave-assisted synthesis improve efficiency compared to conventional methods?

- Methodological Answer :

- Reduced Reaction Time : Achieve completion in 1–2 hours vs. 5–8 hours for conventional reflux .

- Higher Yields : Minimize side reactions (e.g., ester hydrolysis) via controlled dielectric heating .

- Energy Efficiency : Lower solvent volumes (e.g., 5 mL vs. 10 mL) reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.